molecular formula C14H24O B12655711 3-Buten-2-one, 4-(2,2,3,6-tetramethylcyclohexyl)- CAS No. 762300-77-6

3-Buten-2-one, 4-(2,2,3,6-tetramethylcyclohexyl)-

Katalognummer: B12655711
CAS-Nummer: 762300-77-6
Molekulargewicht: 208.34 g/mol
InChI-Schlüssel: ZNWOKRUGFTXKDK-CMDGGOBGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Buten-2-one, 4-(2,2,3,6-tetramethylcyclohexyl)- is an organic compound with the molecular formula C14H24O. It is known for its unique structure, which includes a butenone group attached to a tetramethylcyclohexyl ring. This compound is used in various scientific research applications due to its interesting chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Buten-2-one, 4-(2,2,3,6-tetramethylcyclohexyl)- typically involves the reaction of 4-(2,2,3,6-tetramethylcyclohexyl)-3-buten-2-one with appropriate reagents under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes that utilize similar synthetic routes but are optimized for efficiency and cost-effectiveness. These methods often include continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale .

Analyse Chemischer Reaktionen

Types of Reactions

3-Buten-2-one, 4-(2,2,3,6-tetramethylcyclohexyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles. The reaction conditions can vary but often include specific temperatures, solvents, and catalysts to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

Wissenschaftliche Forschungsanwendungen

3-Buten-2-one, 4-(2,2,3,6-tetramethylcyclohexyl)- is used in various scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 3-Buten-2-one, 4-(2,2,3,6-tetramethylcyclohexyl)- involves its interaction with specific molecular targets and pathways. The compound may act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to various biochemical effects, depending on the specific molecular targets involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 3-Buten-2-one, 4-(2,2,3,6-tetramethylcyclohexyl)- include:

Uniqueness

What sets 3-Buten-2-one, 4-(2,2,3,6-tetramethylcyclohexyl)- apart from similar compounds is its unique tetramethylcyclohexyl ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .

Eigenschaften

CAS-Nummer

762300-77-6

Molekularformel

C14H24O

Molekulargewicht

208.34 g/mol

IUPAC-Name

(E)-4-(2,2,3,6-tetramethylcyclohexyl)but-3-en-2-one

InChI

InChI=1S/C14H24O/c1-10-6-7-11(2)14(4,5)13(10)9-8-12(3)15/h8-11,13H,6-7H2,1-5H3/b9-8+

InChI-Schlüssel

ZNWOKRUGFTXKDK-CMDGGOBGSA-N

Isomerische SMILES

CC1CCC(C(C1/C=C/C(=O)C)(C)C)C

Kanonische SMILES

CC1CCC(C(C1C=CC(=O)C)(C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.